4-Chloro-2-methylmandelic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-2-methylphenyl)-2-hydroxyacetic acid is an organic compound with the molecular formula C9H9ClO3 It is a derivative of acetic acid and contains a chloro and methyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenyl)-2-hydroxyacetic acid can be achieved through several methods. One common approach involves the reaction of 4-chloro-2-methylphenol with chloroacetic acid in the presence of a base, such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(4-chloro-2-methylphenyl)-2-hydroxyacetic acid may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process typically includes steps such as mixing, heating, and purification to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-2-methylphenyl)-2-hydroxyacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(4-chloro-2-methylphenyl)-2-hydroxyacetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.
Industry: It is used in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-methylphenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. For example, as a herbicide, it mimics the action of natural plant hormones, leading to uncontrolled growth and eventual death of the plant. The compound’s effects are mediated through its binding to auxin receptors, disrupting normal cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorophenoxyacetic acid (2,4-D)
- 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)
- Mecoprop
- Dicamba
Comparison
2-(4-chloro-2-methylphenyl)-2-hydroxyacetic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds like 2,4-D and 2,4,5-T, it may exhibit different reactivity and selectivity in various applications, making it a valuable compound for targeted research and industrial use.
Properties
Molecular Formula |
C9H9ClO3 |
---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H9ClO3/c1-5-4-6(10)2-3-7(5)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13) |
InChI Key |
HJDJYZNELTVHAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.